5-Chloro-3-[4-(ethanesulfonyl)phenyl]-6'-methyl-2,3'-bipyridine, commonly referred to as Etoricoxib, is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). This compound is primarily utilized in the treatment of pain and inflammation associated with conditions such as osteoarthritis and rheumatoid arthritis. Its molecular formula is , with a molecular weight of approximately 358.84 g/mol. The compound's CAS Registry Number is 202409-33-4, which aids in its identification in chemical databases and regulatory documents .
Etoricoxib is classified as a sulfone derivative and is part of the bipyridine family of compounds. It has been developed for its anti-inflammatory properties, specifically targeting COX-2, which plays a significant role in the inflammatory process. Its efficacy in reducing pain and inflammation makes it a valuable therapeutic agent in clinical settings .
The synthesis of 5-Chloro-3-[4-(ethanesulfonyl)phenyl]-6'-methyl-2,3'-bipyridine typically involves several key steps:
These steps require careful control of reaction conditions to ensure high yields and purity of the final product .
The synthesis may involve various reagents and solvents, including organic solvents like dichloromethane or acetone, and catalysts such as bases for facilitating nucleophilic substitutions. Reaction monitoring can be performed using techniques like thin-layer chromatography (TLC) to assess progress and purity.
Etoricoxib undergoes various chemical reactions typical for NSAIDs, including:
The stability of Etoricoxib under physiological conditions is crucial for its therapeutic efficacy. The compound's solubility and bioavailability are influenced by its chemical structure and interactions with biological membranes .
Etoricoxib acts primarily as a selective inhibitor of COX-2, an enzyme responsible for the synthesis of prostaglandins from arachidonic acid. By inhibiting COX-2, Etoricoxib reduces the production of pro-inflammatory mediators, thereby alleviating pain and inflammation associated with various inflammatory conditions.
Studies have shown that Etoricoxib selectively inhibits COX-2 without significantly affecting COX-1, which is involved in maintaining gastric mucosa integrity. This selectivity helps reduce gastrointestinal side effects commonly associated with traditional NSAIDs .
Relevant data on enthalpy of fusion indicates , which reflects its thermal properties important for formulation development .
Etoricoxib is widely used in clinical practice for:
Its selective inhibition of COX-2 has made it a preferred choice over traditional NSAIDs due to a better safety profile concerning gastrointestinal side effects .
The development of selective cyclooxygenase-2 (COX-2) inhibitors emerged from the critical need to mitigate gastrointestinal toxicity associated with non-selective NSAIDs. Traditional NSAIDs inhibit both COX-1 (constitutive isoform responsible for gastric mucosal protection) and COX-2 (inducible isoform driving inflammation). The discovery of the COX-2 isoform in the early 1990s revealed a structural distinction: Val523/Val434 residues in COX-2 versus Ile523/Ile434 in COX-1 create a ~20% larger active site pocket with a secondary side cavity [2] [9]. This variance enabled targeted molecular design.
First-generation COXIBs (e.g., celecoxib, rofecoxib) featured a diaryl-heterocycle core with sulfonamide or methylsulfone pharmacophores that exploited COX-2's enlarged cavity [5]. While clinically effective, these compounds carried cardiovascular risks, prompting investigations into novel scaffolds. Bipyridine derivatives entered this landscape as rigid, planar frameworks offering enhanced metal-chelating capacity and structural tunability. The 2,3'-bipyridine isomer—first synthesized via copper salt distillation in 1888—proved particularly versatile due to its asymmetric geometry and predictable coordination behavior [3]. This historical trajectory set the stage for sulfonylphenyl-bipyridines as a distinct class of COX-2 inhibitors.
Table 1: Key Structural Developments in Selective COX-2 Inhibitors
| Generation | Representative Compound | Core Structure | Targeted COX-2 Feature | |
|---|---|---|---|---|
| First (1990s) | Celecoxib | Diarylpyrazole | Secondary pocket via sulfonamide | |
| First | Rofecoxib | Diarylfuranone | Secondary pocket via methylsulfone | |
| Second | Etoricoxib | Diarylpyridine | Enhanced hydrophobic interactions | |
| Emerging | 5-Chloro-3-[4-(ethanesulfonyl)phenyl]-6'-methyl-2,3'-bipyridine | Asymmetric bipyridine | Optimized cavity occupancy and sulfonyl positioning | [4] [5] |
The integration of bipyridine scaffolds into COX-2 inhibitor design represents a strategic shift toward three-dimensional complexity. Unlike planar diarylheterocycles, 2,3'-bipyridine systems introduce:
The prototype compound etoricoxib (5-chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine) exemplifies this class. Its molecular architecture positions the methylsulfonylphenyl group to penetrate COX-2's secondary pocket, while the chloro-methyl bipyridine system engages hydrophobic residues (Val349, Leu352) in the main channel [4] [8]. Modifications to this scaffold focus on three regions:
Crucially, the asymmetry of 2,3'-bipyridine allows orthogonal modifications at C6' (methyl) and C5 (chloro), enabling precise tuning of steric and electronic properties—a flexibility absent in symmetrical 4,4'-bipyridines [3].
Table 2: Structural Attributes of Bipyridine COX-2 Inhibitors
| Compound | Bipyridine Substitution | Sulfonyl Group | COX-2 IC₅₀ (μM) | Selectivity Ratio (COX-2/COX-1) |
|---|---|---|---|---|
| Etoricoxib | 5-Cl, 6'-CH₃ | CH₃SO₂- | 0.021 | 344 |
| 5-Chloro-3-[4-(ethanesulfonyl)phenyl]-6'-methyl-2,3'-bipyridine | 5-Cl, 6'-CH₃ | CH₃CH₂SO₂- | Undisclosed | Predicted >400 [4] [8] |
The transition from methanesulfonyl to ethanesulfonyl in bipyridine COX-2 inhibitors reflects nuanced molecular optimization. Both groups serve as hydrogen bond acceptors interacting with Arg513/His90 in COX-2, but their steric and electronic profiles diverge:
In 5-chloro-3-[4-(ethanesulfonyl)phenyl]-6'-methyl-2,3'-bipyridine, the ethanesulfonyl moiety synergizes with the 6'-methyl bipyridine. Molecular dynamics confirm:
This combination elevates ligand efficiency by 0.35 kcal/mol/atom over methanesulfonyl analogs, as calculated by free energy perturbation simulations [5]. The compound thus represents a deliberate evolution in sulfonyl pharmacophore design—prioritizing targeted hydrophobicity over maximal polarity.
Table 3: Pharmacophore Comparison in COX-2 Binding Site
| Parameter | Methanesulfonyl (-SO₂CH₃) | Ethanesulfonyl (-SO₂CH₂CH₃) | Structural Consequence | |
|---|---|---|---|---|
| Volume | 54 ų | 72 ų | Better occupancy of COX-2's Val523 pocket | |
| log P | -1.2 | -0.7 | Enhanced membrane permeability | |
| H-bond Acceptor Strength | σ = 0.59 | σ = 0.55 | Optimized Arg513 interaction without over-polarization | |
| Torsional Degrees | 0 | 2 | Adaptive binding to Phe518 swing | [5] [9] |
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8